molecular formula C15H26O B3415537 alpha-Bisabolol CAS No. 23178-88-3

alpha-Bisabolol

Cat. No.: B3415537
CAS No.: 23178-88-3
M. Wt: 222.37 g/mol
InChI Key: RGZSQWQPBWRIAQ-LSDHHAIUSA-N
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Mechanism of Action

Alpha-Bisabolol, also known as (+)-alpha-Bisabolol or Bisabolol, is a monocyclic sesquiterpene alcohol that has been used in pharmaceutical and cosmetic products due to its anti-inflammatory and skin-soothing properties .

Target of Action

This compound has several intracellular targets. One of its primary targets seems to be situated on mitochondria, possibly identified as the permeability transition pore . It also targets enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase .

Mode of Action

This compound interacts with its targets to exert various effects. For instance, it reduces oxidative stress and offers neuroprotective effects that combat neuroinflammation and neurodegeneration . It also exhibits anticancer activity by decreasing cellular viability, migration, and invasion ability of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces reactive oxygen species (ROS), reactive nitrogen species (RNS), malondialdehyde (MDA), and glutathione (GSH) depletion, and myeloperoxidase (MPO) activity. It also augments superoxide dismutase (SOD) and catalase (CAT) activities . Furthermore, it suppresses the activation of ERK1/2, JNK, NF-κB, and p38 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It possesses anti-inflammatory effects via reduction of TNF-α, IL-1β, IL-6, iNOS, and COX-2 . It also promotes apoptosis by significantly increasing caspase-3 . Moreover, it improves cognitive function via downregulation of bax, cleaved caspases-3 and 9 levels, β-secretase, cholinesterase activities, and upregulation of bcl-2 levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisabolol can be synthesized through various methods. One common approach involves the use of the mevalonate pathway in engineered Escherichia coli. This method includes the expression of bisabolol synthase from German chamomile, conversion of acetyl-CoA to mevalonate, and overexpression of farnesyl diphosphate synthase to supply the bisabolol precursor farnesyl diphosphate . The process can be optimized in shake flask cultures and bioreactor cultures, achieving high yields of bisabolol .

Industrial Production Methods

Industrial production of bisabolol is primarily achieved through steam distillation of essential oils extracted from plants such as the Brazilian candeia tree. due to environmental concerns and the shrinking natural habitat of these trees, microbial production methods using engineered Escherichia coli have been developed as a sustainable alternative .

Chemical Reactions Analysis

Types of Reactions

Bisabolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for different applications.

Common Reagents and Conditions

    Oxidation: Bisabolol can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bisabolol, which can exhibit enhanced or modified properties for specific applications .

Scientific Research Applications

Bisabolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Bisabolol is unique among sesquiterpene alcohols due to its specific structure and properties. Similar compounds include:

Bisabolol stands out for its broad range of applications and its effectiveness as a skin-soothing and anti-inflammatory agent.

Properties

IUPAC Name

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSQWQPBWRIAQ-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045964
Record name Bisabolol
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URL https://comptox.epa.gov/dashboard/DTXSID5045964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Slightly soluble (in ethanol)
Record name alpha-Bisabolol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.922-0.931
Record name alpha-Bisabolol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

23178-88-3, 515-69-5, 25428-43-7
Record name (+)-α-Bisabolol
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Record name Bisabolol
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Record name Bisabolol
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Record name alpha-Bisabolol, (+)-
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Record name 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-
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Record name (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol
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Record name .ALPHA.-BISABOLOL, (+)-
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Record name .ALPHA.-BISABOLOL, (±)-
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Record name (+)-alpha-Bisabolol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bisabolol exert its anti-inflammatory effects?

A1: Research suggests that Bisabolol's anti-inflammatory action is at least partly mediated by inhibiting the activation of NF-κB (nuclear factor kappa B) [], a key regulator of inflammation. It also interacts with PPAR-γ (peroxisome proliferator-activated receptor gamma) [], a nuclear receptor involved in regulating inflammation and metabolism, particularly in the colon. Additionally, Bisabolol reduces the production of pro-inflammatory cytokines like IL-6, IL1β, TNF-α, and IL-17A [].

Q2: What is the role of K+ channels in Bisabolol's antinociceptive effects?

A2: Studies using the formalin test in rats showed that Bisabolol's pain-relieving effects involve the activation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) synthesis, leading to the opening of K+ channels []. This pathway appears to be independent of opioid receptors, suggesting a distinct mechanism of action.

Q3: How does Bisabolol interact with the adenosinergic system in glioma cells?

A3: Research indicates that Bisabolol treatment of glioma cells increases the activity of ecto-5'-nucleotidase/CD73 [], an enzyme that converts extracellular ATP to adenosine. This increase in ecto-5'-nucleotidase/CD73 activity, coupled with the modulation of the A3 adenosine receptor, contributes to the anti-proliferative effects of Bisabolol in these cells.

Q4: What is the molecular formula and weight of Bisabolol?

A4: Bisabolol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q5: How stable is Bisabolol in different formulations?

A5: Bisabolol can degrade in the presence of light and air. Encapsulation techniques like cyclodextrin complexation [] have been shown to improve its stability and solubility, broadening its potential applications in pharmaceutical and cosmetic formulations.

Q6: Can Bisabolol be incorporated into different delivery systems?

A6: Yes, Bisabolol has been successfully incorporated into various delivery systems, including PCL and chitosan/guar gum membranes [], and self-nanoemulsifying drug delivery systems (SNEDDS) []. These approaches aim to enhance its stability, solubility, and controlled release for improved therapeutic outcomes.

Q7: Does Bisabolol possess any catalytic properties?

A7: While Bisabolol itself is not known to have direct catalytic properties, its biosynthesis involves key enzymes like farnesyl diphosphate synthase (FPS) and α-bisabolol synthase (BBS) []. These enzymes play crucial roles in catalyzing specific steps in the mevalonate pathway, ultimately leading to Bisabolol production.

Q8: Have computational methods been used to study Bisabolol?

A8: Yes, molecular docking and molecular dynamics simulations have been employed to investigate Bisabolol's interactions with target proteins like PPAR-γ [] and neprilysin []. These studies provide insights into the binding modes and molecular mechanisms underlying its biological effects.

Q9: How do structural modifications of Bisabolol affect its activity?

A9: Studies comparing the biological activities of Bisabolol with its derivatives, such as bisabolol oxides [, ], reveal that even minor structural changes can significantly impact its potency and selectivity. For instance, (-)-α-Bisabolol generally exhibits more pronounced anti-inflammatory effects compared to bisabolol oxides A and B.

Q10: What strategies can improve the stability and bioavailability of Bisabolol?

A10: Encapsulation techniques using cyclodextrins [], liposomes, or nanoparticles can enhance Bisabolol's stability by protecting it from degradation and improving its solubility in aqueous solutions. These approaches also hold potential for targeted delivery and controlled release, ultimately enhancing its bioavailability and therapeutic efficacy.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Bisabolol?

A11: While detailed pharmacokinetic studies in humans are limited, research suggests that Bisabolol is readily absorbed through the skin []. Its metabolism and excretion pathways are not fully elucidated.

Q12: What in vivo models have been used to study the effects of Bisabolol?

A12: Various animal models have been employed to investigate Bisabolol's therapeutic potential. These include models of inflammation (carrageenan-induced paw edema) [, ], gastric ulcers [, ], pain [, ], and even complex neurological disorders like Alzheimer's disease [, ].

Q13: What strategies can be employed to target Bisabolol to specific tissues?

A13: Nanoparticle-based delivery systems, liposomes, or conjugation to specific ligands can be explored to target Bisabolol to specific tissues or cells, enhancing its therapeutic index and minimizing off-target effects.

Q14: How is Bisabolol typically quantified in plant extracts or formulations?

A14: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) [, , ] is a widely used technique for identifying and quantifying Bisabolol and its isomers in complex mixtures like plant extracts or essential oils.

Q15: What is the environmental impact of Bisabolol production and use?

A15: While Bisabolol is a natural compound, large-scale production and disposal could potentially impact the environment. Sustainable production practices, such as using renewable resources and minimizing waste generation, are crucial for mitigating any negative environmental effects.

Q16: What are the alternatives to traditional Bisabolol extraction methods?

A16: Biotechnological approaches, such as microbial fermentation using engineered microorganisms like Escherichia coli [], offer a sustainable alternative to traditional Bisabolol extraction from plant sources. These methods hold promise for producing high yields of pure Bisabolol while reducing reliance on natural resources.

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